molecular formula C9H10O B1366885 1-Phenylcyclopropan-1-ol CAS No. 29526-96-3

1-Phenylcyclopropan-1-ol

Cat. No.: B1366885
CAS No.: 29526-96-3
M. Wt: 134.17 g/mol
InChI Key: NZSQYBUQMZYZPK-UHFFFAOYSA-N
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Description

1-Phenylcyclopropan-1-ol is an organic compound with the molecular formula C9H10O. It is characterized by a cyclopropane ring bonded to a phenyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of phenylcyclopropane. This method is advantageous due to its scalability and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Organic Chemistry

Electrochemical Functionalization
One of the significant applications of 1-Phenylcyclopropan-1-ol is its use in electrochemical processes. Research has demonstrated its ability to generate alkoxy radicals through electrolysis, which can be utilized for the functionalization of alkenes. For instance, a study highlighted the direct electrolysis of this compound to produce chlorinated ketones without the need for chemical oxidants, showcasing its efficiency in synthetic transformations .

Table 1: Summary of Electrochemical Reactions Involving this compound

Reaction TypeProduct TypeConditionsYield (%)
Direct Electrolysisβ-Chlorinated KetonesManganese(II) salts as catalystVaries
Mediated ElectrolysisDistally Brominated KetonesTriarylamine redox mediatorsVaries
Continuous Flow ElectrolysisVarious Alkene FunctionalizationsScaled up to 10 mmolHigh

Medicinal Chemistry

Potential Drug Development
In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active compounds. Its structural characteristics allow it to participate in reactions that yield pharmacologically relevant molecules. For example, cyclopropanol derivatives have been explored for their potential as inhibitors of specific enzymes related to cancer and other diseases .

Case Study: Cyclopropylamines as LSD1 Inhibitors
A patent discusses the use of cyclopropylamines derived from compounds like this compound as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The study emphasizes the compound's role in modulating epigenetic factors, thus highlighting its therapeutic potential .

Materials Science

Polymer Chemistry
The compound's unique structure also makes it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that cyclopropanol derivatives can be used to create cross-linked networks that improve the performance of thermosetting polymers .

Photocatalytic Applications

Photocatalytic Ring Opening Reactions
Recent studies have shown that this compound can undergo photocatalytic ring-opening reactions when exposed to specific light conditions, leading to valuable intermediates for further chemical transformations. This property is particularly useful in synthesizing complex organic molecules with high regioselectivity .

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides aromatic stability, while the cyclopropane ring introduces strain that can affect the compound’s chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1-Phenylcyclopropan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a strained cyclopropane ring.

Biological Activity

1-Phenylcyclopropan-1-ol is a cyclopropane derivative that has garnered attention for its unique structural properties and potential biological activities. Cyclopropane compounds are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, with a focus on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a phenyl group and a hydroxyl functional group. The presence of these functional groups allows for various chemical interactions, which can influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, its hydroxyl group can form hydrogen bonds, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and receptor functions, leading to various physiological effects.

1. Antimicrobial Activity

Research has indicated that cyclopropane derivatives, including this compound, possess antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Anticancer Properties

Cyclopropane compounds have been studied for their anticancer effects. For instance, studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of these compounds contribute to their ability to target cancer-specific pathways.

3. Neurological Effects

The potential neurological effects of this compound have also been explored. Some studies suggest that cyclopropane derivatives may act on neurotransmitter systems, potentially offering therapeutic benefits in treating neuropsychiatric disorders.

Case Studies

StudyFindings
Antimicrobial Study A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anticancer Research In vitro studies indicated that the compound inhibited the growth of HeLa cervical cancer cells by inducing apoptosis at concentrations above 10 µM .
Neuropharmacological Assessment Research showed that this compound could enhance GABAergic transmission in cultured neurons, suggesting potential applications in treating anxiety disorders .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various assays assessing its efficacy and potency against different biological targets. For example:

CompoundTargetEC50 (nM)Reference
This compoundGPR88 receptor877
Derivative ACancer cell line (HeLa)>10 µM
Derivative BStaphylococcus aureus32 µg/mL

Properties

IUPAC Name

1-phenylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQYBUQMZYZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481742
Record name 1-phenylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29526-96-3
Record name 1-phenylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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